2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide
Description
This compound features an imidazo[1,2-c]quinazolin core with a 3-oxo group, a 2-chlorobenzyl sulfanyl substituent at position 5, and an N-[(4-fluorophenyl)methyl]acetamide moiety at position 2. Its synthesis likely involves coupling reactions, such as thiol-alkylation for the sulfanyl group and amide bond formation for the acetamide tail, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2S/c27-20-7-3-1-5-17(20)15-35-26-31-21-8-4-2-6-19(21)24-30-22(25(34)32(24)26)13-23(33)29-14-16-9-11-18(28)12-10-16/h1-12,22H,13-15H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJSZMRJCHKJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinazoline core, followed by the introduction of the chlorophenyl and fluorophenyl groups. Key steps include:
Formation of the Imidazoquinazoline Core: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step involves the use of chlorophenylmethyl chloride in the presence of a base.
Introduction of the Fluorophenyl Group: This is typically done using fluorophenylmethyl bromide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1)
- Structural Similarities: Shares a quinazolinone core and sulfanyl acetamide group.
- Key Differences : The 4-chlorophenyl group (vs. 2-chlorophenyl in the target compound) and a 4-sulfamoylphenyl acetamide (vs. 4-fluorobenzyl).
- Implications : The para-chloro substitution may enhance steric bulk but reduce electronic effects compared to ortho-chloro. The sulfamoyl group could improve solubility but alter target specificity.
2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS 871493-35-5)
- Structural Similarities : Contains a 4-fluorobenzyl group and sulfanyl acetamide.
- Key Differences : Oxolane (tetrahydrofuran) substituent instead of the imidazo[1,2-c]quinazolin core.
Triazole and Oxadiazole Derivatives
2-[[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide (CAS 585560-69-6)
- Structural Similarities : Sulfanyl acetamide backbone and halogenated aryl groups.
- Key Differences : Triazole core instead of imidazoquinazoline; 3-methylphenyl and 5-chloro-2-methylphenyl substituents.
- Implications : The triazole’s smaller ring system may reduce planarity, affecting binding affinity.
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structural Similarities : Sulfanyl acetamide and aromatic substituents.
- Key Differences : Oxadiazole core with indole moieties.
- Implications : Indole groups may confer serotonin receptor interactions, diverging from the target compound’s likely targets.
Data Tables
Table 1. Structural and Functional Comparison of Key Compounds
Biological Activity
The compound 2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]acetamide belongs to the class of imidazoquinazolines, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H22ClN3O2S
- Molecular Weight : Approximately 373.90 g/mol
- Functional Groups : Contains a chlorophenyl group, a sulfanyl link, and an acetamide moiety.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the Imidazoquinazoline Core : Cyclization of an appropriate precursor with a suitable aldehyde or ketone.
- Introduction of the Chlorophenyl Group : Achieved through nucleophilic substitution using 2-chlorobenzyl chloride.
- Attachment of the Methylsulfanyl Group : Reaction with a methylthiolating agent under controlled conditions.
Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure of synthesized compounds.
Antimicrobial Activity
Research indicates that imidazoquinazolines exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains including Staphylococcus aureus and MRSA. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
Imidazoquinazoline derivatives have been explored for their anticancer potential. Studies have demonstrated that certain compounds in this class inhibit the growth of cancer cell lines such as A549 (lung cancer) and U937 (leukemia). The mechanism often involves inhibition of key signaling pathways or direct cytotoxic effects on rapidly dividing cells.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | <10 | Cytotoxic |
| U937 | <10 | Cytotoxic |
The biological activity of the compound is thought to be mediated through its interaction with specific molecular targets, such as:
- Enzymes : Inhibition of kinases involved in cell proliferation.
- Receptors : Binding to receptors that modulate cell signaling pathways.
For example, some studies suggest that these compounds may inhibit phosphatidylinositol-3-kinase (PI3K) activity, which is critical in various cellular processes including growth and survival.
Case Studies
- Inhibition of Biofilm Formation : Certain derivatives have been shown to prevent biofilm formation by Staphylococcus aureus without affecting planktonic cell viability, indicating a potential application in treating chronic infections.
- Cytotoxicity in Cancer Cells : Compounds similar to the target molecule exhibited significant cytotoxicity against several cancer cell lines with IC50 values in the micromolar range, highlighting their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
